Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate
Overview
Description
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C10H8F3NO4. It is known for its unique structure, which includes a trifluoroacetamido group, making it a subject of interest in various scientific fields.
Scientific Research Applications
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate typically involves the esterification of 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-4-(2,2,2-trifluoroacetamido)benzoate.
Reduction: Formation of 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the trifluoroacetamido group, making it less reactive in certain chemical reactions.
Methyl 4-(2,2,2-trifluoroacetamido)benzoate: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both the hydroxyl and trifluoroacetamido groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
IUPAC Name |
methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-8(16)6-3-2-5(4-7(6)15)14-9(17)10(11,12)13/h2-4,15H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMHYLZUSIQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198297 | |
Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-41-7 | |
Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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